

2-Propylvaleric Acid Allyl Ester: Chemical Properties & Technical Guide

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Compound of Interest

Compound Name:	2-Propylvaleric acid allyl ester
CAS No.:	22632-62-8
Cat. No.:	B15482408

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Executive Summary & Compound Identity

2-Propylvaleric acid allyl ester (IUPAC: prop-2-enyl 2-propylpentanoate), commonly referred to as Allyl Valproate, is the allyl ester derivative of the antiepileptic drug Valproic Acid (VPA). Unlike its parent compound, this ester is not a marketed pharmaceutical but serves as a critical research intermediate in polymer chemistry and a toxicological probe in hepatic metabolic studies.

This guide provides a comprehensive technical analysis of Allyl Valproate, focusing on its physicochemical profile, synthesis protocols, and the critical safety implications of its metabolic degradation.

Chemical Identity Table

Property	Detail
Common Name	Allyl Valproate
IUPAC Name	prop-2-enyl 2-propylpentanoate
CAS Number	72236-02-5 (Generic for Valproate esters); Specific: Check local inventory
Molecular Formula	C ₁₁ H ₂₀ O ₂
Molecular Weight	184.28 g/mol
SMILES	<chem>CCCC(CCC)C(=O)OCC=C</chem>
InChIKey	JEBGJQHVDDOHIZ-UHFFFAOYSA-N
Structure Class	Branched Fatty Acid Ester / Allyl Ester

Physicochemical Properties[1][3]

Note: Due to the specialized nature of this compound, specific experimental values are rare in open literature. The data below synthesizes predicted values based on Structure-Activity Relationships (SAR) of homologous allyl esters (e.g., Allyl Heptanoate, Allyl Caprylate).

Predicted Physical Data

Parameter	Value (Approx.)	Rationale/Method
Boiling Point	215–225 °C (at 760 mmHg)	Consistent with C11 esters; VPA boils at 220°C; esterification removes H-bonding but increases MW.
Density	0.880 ± 0.05 g/cm ³	Typical for aliphatic allyl esters.
LogP (Octanol/Water)	3.6 – 4.1	Highly lipophilic due to the dipropyl chain and allyl group.
Refractive Index ()	1.435 – 1.445	Estimated from molar refractivity contributions.
Solubility	Insoluble in water; Miscible in EtOH, DMSO, DCM.	Lipophilic hydrocarbon tail dominates.

Reactivity Profile

- **Polymerization:** The terminal alkene (allyl group) is susceptible to free-radical polymerization, though less reactive than acrylates. It acts as a cross-linking agent in copolymerizations.
- **Hydrolysis:** The ester bond is sterically hindered by the -branching (two propyl groups) of the valproate moiety, making it more resistant to hydrolysis than linear fatty esters.
- **Oxidation:** The allyl double bond is a target for oxidative cleavage (ozonolysis) or epoxidation.

Synthesis Methodologies

For research applications requiring high purity (>98%), Acid Chloride Esterification is the preferred protocol over Fischer Esterification due to the steric hindrance of the valproic acid structure.

Protocol A: Acid Chloride Coupling (High Yield)

Rationale: Valproyl chloride is highly reactive, overcoming the steric bulk of the secondary carbon position.

Reagents:

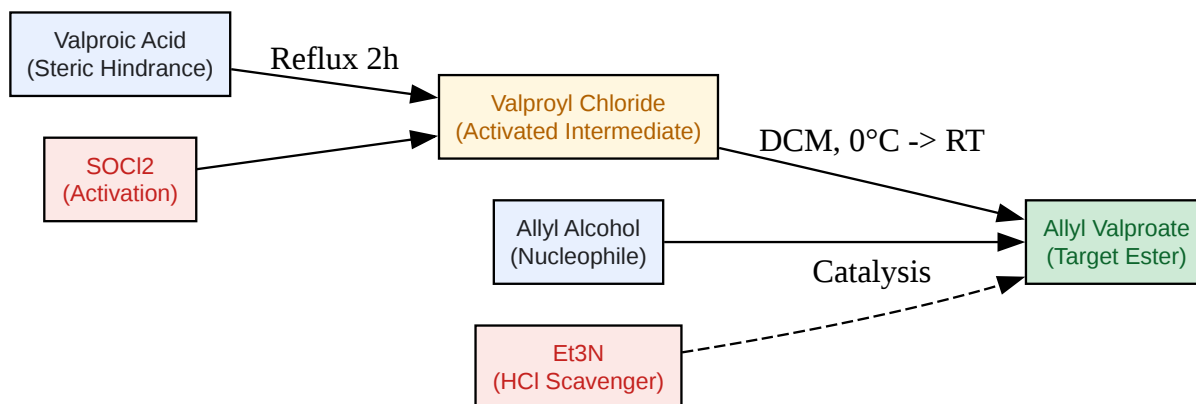
- Valproic Acid (converted to Valproyl Chloride using)
- Allyl Alcohol (Excess)
- Triethylamine () or Pyridine (Base catalyst)
- Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

- Activation: Reflux Valproic Acid (1.0 eq) with Thionyl Chloride (1.2 eq) for 2 hours to generate Valproyl Chloride. Remove excess under vacuum.
- Coupling: Dissolve Valproyl Chloride in dry DCM at 0°C under atmosphere.
- Addition: Add Allyl Alcohol (1.1 eq) and (1.2 eq) dropwise over 30 minutes. The base neutralizes the HCl byproduct.
- Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
- Workup: Wash organic layer with 1M HCl (to remove amine), saturated , and brine. Dry over .

- Purification: Distill under reduced pressure to obtain a colorless oil.

Visualization: Synthesis Logic



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Figure 1: Acid Chloride activation pathway to overcome steric hindrance in Valproate synthesis.

Biological Implications & Toxicology (Critical Safety)

WARNING: While Valproic Acid is a therapeutic agent, Allyl Valproate presents a distinct and elevated toxicity profile. It should NOT be considered a standard prodrug candidate without rigorous modification.

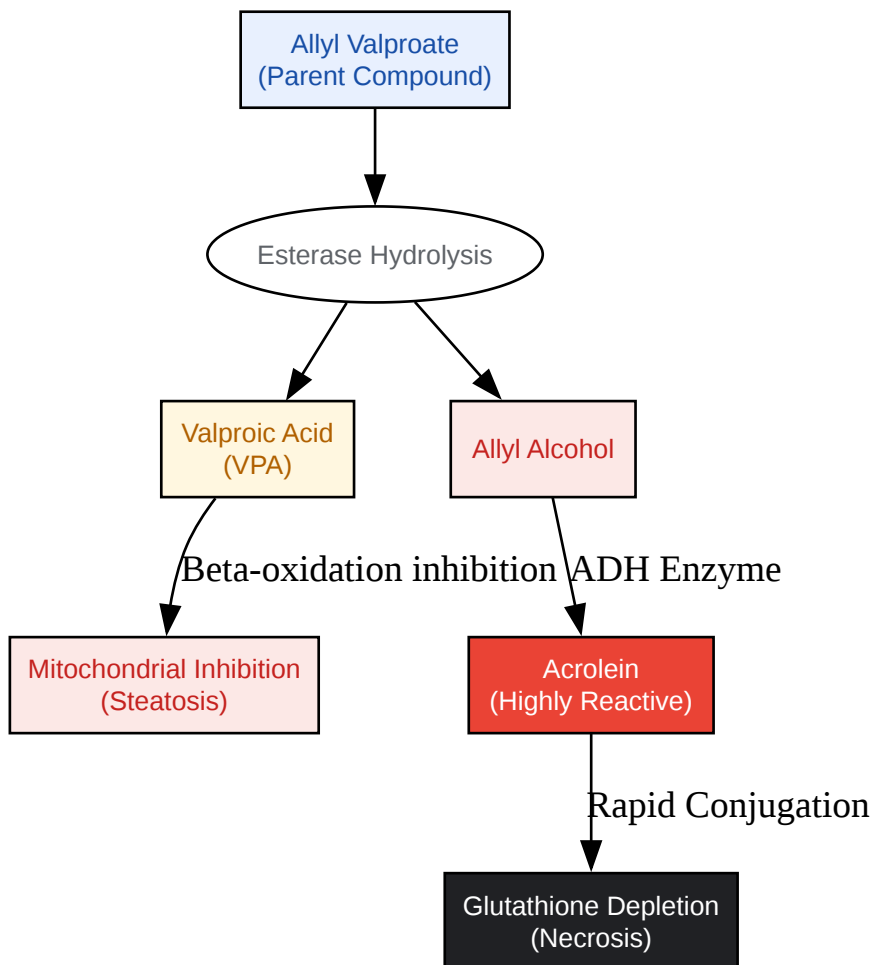
The "Double-Edged" Metabolic Pathway

Upon administration, esterases hydrolyze Allyl Valproate into two active components:

- Valproic Acid (VPA): A known teratogen and hepatotoxin (via inhibition of β -oxidation).
- Allyl Alcohol: A potent hepatotoxin.

Mechanistic Toxicity: Allyl alcohol is metabolized by alcohol dehydrogenase (ADH) into Acrolein, a highly reactive aldehyde. Acrolein depletes hepatic Glutathione (GSH) and causes periportal necrosis. The combination of VPA (which stresses mitochondrial fatty acid metabolism) and Allyl Alcohol (which depletes GSH) creates a synergistic hepatotoxic effect.

Visualization: Metabolic Activation & Toxicity



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Figure 2: Metabolic divergence showing the synergistic toxicity of VPA and Acrolein release.

Applications in Research

Despite toxicity concerns for human use, Allyl Valproate has specific utility in:

- **Polymer Chemistry:** Used as a comonomer to introduce branched aliphatic side chains into polymers, lowering the glass transition temperature () and increasing flexibility.
- **Analytical Standards:** Used as a reference standard in Gas Chromatography (GC) for detecting impurities in Valproic Acid manufacturing processes (specifically related to allyl

halide contaminants).

- Metabolic Probes: Used in in vitro hepatocyte models to study the threshold of glutathione depletion and esterase activity.

References

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